molecular formula C7H11NO3 B6231513 6-methyl-2-oxopiperidine-3-carboxylic acid, Mixture of diastereomers CAS No. 41888-22-6

6-methyl-2-oxopiperidine-3-carboxylic acid, Mixture of diastereomers

Cat. No.: B6231513
CAS No.: 41888-22-6
M. Wt: 157.2
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Description

6-methyl-2-oxopiperidine-3-carboxylic acid, Mixture of diastereomers: is a compound of interest in various fields of chemistry and biochemistry This compound features a piperidine ring substituted with a methyl group at the sixth position, a keto group at the second position, and a carboxylic acid group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-2-oxopiperidine-3-carboxylic acid typically involves the following steps:

    Cyclization: Starting from a suitable precursor such as 6-methyl-2-oxohexanoic acid, cyclization can be induced under acidic or basic conditions to form the piperidine ring.

    Carboxylation: The carboxylic acid group at the third position can be introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving yield and reducing reaction times.

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity, particularly for the cyclization and oxidation steps.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 6-methyl-2-hydroxypiperidine-3-carboxylic acid.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters or amides.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alcohols, amines for esterification and amidation reactions.

Major Products:

    Oxidized Derivatives: Such as 6-methyl-2,3-dioxopiperidine.

    Reduced Derivatives: Such as 6-methyl-2-hydroxypiperidine-3-carboxylic acid.

    Substituted Derivatives: Esters and amides of 6-methyl-2-oxopiperidine-3-carboxylic acid.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Studies: The mixture of diastereomers makes it useful in studying chiral separation techniques.

Biology:

    Enzyme Inhibition Studies: Potential use in studying enzyme interactions due to its structural features.

Medicine:

    Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

Industry:

    Material Science: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-methyl-2-oxopiperidine-3-carboxylic acid involves its interaction with various molecular targets depending on the context of its use. For example:

    Enzyme Inhibition: It may act as an inhibitor by binding to the active site of enzymes, preventing substrate access.

    Receptor Binding: It can interact with specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

    2-oxopiperidine-3-carboxylic acid: Lacks the methyl group at the sixth position.

    6-methyl-2-oxopiperidine-4-carboxylic acid: The carboxylic acid group is at the fourth position instead of the third.

Uniqueness:

    Structural Complexity: The presence of a methyl group and the mixture of diastereomers provide unique steric and electronic properties.

This detailed overview should provide a comprehensive understanding of 6-methyl-2-oxopiperidine-3-carboxylic acid, its preparation, reactions, applications, and how it compares to similar compounds

Properties

CAS No.

41888-22-6

Molecular Formula

C7H11NO3

Molecular Weight

157.2

Purity

95

Origin of Product

United States

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